N-Carbamoylsarcosine
Overview
Description
Synthesis Analysis
The synthesis of N-Carbamoylsarcosine and its derivatives involves various chemical and enzymatic methods. One approach includes the enzymatic purification and characterization of N-carbamoylsarcosine amidohydrolase from Pseudomonas putida, which plays a crucial role in its microbial degradation pathway, producing ammonia, carbon dioxide, and sarcosine from N-carbamoylsarcosine (Kim, Shimizu, & Yamada, 1986). Synthetic routes also extend to the development of antitubercular agents through structural modifications of the N-carbamoylsarcosine molecule (Desai et al., 2001).
Molecular Structure Analysis
Detailed crystal structure analysis of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 Å resolution offers insights into the enzyme's molecular structure that catalyzes N-carbamoylsarcosine degradation. The analysis reveals a tetrameric arrangement and identifies the active site cleft crucial for its enzymatic activity (Roma˜o et al., 1992).
Chemical Reactions and Properties
N-Carbamoylsarcosine participates in various chemical reactions, including its enzymatic degradation to ammonia, carbon dioxide, and sarcosine. This process is catalyzed by N-carbamoylsarcosine amidohydrolase, with specificity for substrates having a methyl group or hydrogen atom on the amino-N atom. The enzyme's activity is significantly influenced by metallic ions and thiol reagents (Kim, Shimizu, & Yamada, 1986).
Physical Properties Analysis
The physical properties of N-carbamoylsarcosine and its polymers, such as polysarcosine, are subject to synthesis methods and environmental conditions. Polysarcosine exhibits solubility in water and a potential for bioconjugation, making it a versatile material for biomedical applications. Its synthesis from N-phenoxycarbonyl-N-methylglycine demonstrates controlled polymerization processes leading to materials with defined molecular weights (Doriti et al., 2016).
Chemical Properties Analysis
The reactivity of N-carbamoylsarcosine in chemical syntheses, including its conversion into valuable derivatives for medicinal chemistry applications, is highlighted by its use in the synthesis of antitubercular agents and in reactions forming α-amino amides. The versatility in chemical transformations underscores its utility in developing pharmacologically active compounds (Desai et al., 2001); (Reeves et al., 2013).
Scientific Research Applications
Microbial Degradation of Creatinine
N-Carbamoylsarcosine amidohydrolase, a novel enzyme in the microbial degradation of creatinine, has been characterized in Pseudomonas putida 77. This enzyme efficiently hydrolyzes N-carbamoylsarcosine, along with other N-carbamoyl derivatives, producing ammonia, carbon dioxide, and sarcosine. It shows specificity for methyl group or hydrogen atom on the amino-N atom, suggesting its relevance in nitrogen metabolism in microorganisms (Kim, Shimizu, & Yamada, 1986).
Structural Analysis and Molecular Modeling
The crystal structure of N-carbamoylsarcosine amidase from Thermoplasma acidophilum was resolved, providing insights into the enzyme's substrate binding pattern. Molecular dynamics simulations suggest its selectivity for N-carbamoylsarcosine and the crucial role of zinc ions in substrate binding, highlighting its biochemical significance (Luo et al., 2010).
Enzymatic Reaction Mechanism
A detailed analysis of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution revealed its crystal structure and proposed a nucleophilic addition-elimination mechanism for substrate hydrolysis. The active site of the enzyme, involving Cys117, provides a model for studying enzymatic mechanisms in related proteins (Romão et al., 1992).
Enzymes for Creatinine Assay
Research on enzymes involved in creatinine degradation pathway, including N-carbamoylsarcosine amidohydrolase, has been conducted. These enzymes have potential applications in analytical chemistry, particularly in creatinine assays, due to their specificity and efficiency in converting creatinine to simpler compounds like sarcosine (Shimizu, Kim, & Yamada, 1989).
Novel Metabolic Pathway for Creatinine Degradation
A novel metabolic pathway for creatinine degradation in Pseudomonas putida 77, involving N-carbamoylsarcosine, was identified. This pathway suggests the utilization of creatinine as a source of both carbon and nitrogen, with N-carbamoylsarcosine playing a crucial role in this process (Yamada et al., 1985).
Ligand Binding to N-Carbamoylsarcosine Amidohydrolase
Crystallographic and fluorescence studies of ligand binding to N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. have provided valuable information about the enzyme's active sites and substrate specificity. This research is significant for understanding the enzyme's function and potential applications in biotechnology (Zajc et al., 1996).
N-Carbamoyl-D-Amino Acid Amidohydrolase Characterization
The purification and characterization of N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c have been conducted, revealing its specificity for hydrophobic N-carbamoyl-D-amino acids. This enzyme represents a novel N-carbamoylamide amidohydrolase with potential applications in biocatalysis (Ogawa, Shimizu, & Yamada, 1993).
Future Directions
N-Carbamoylsarcosine is deaminated further to sarcosine by N-carbamoylsarcosine amidohydrolase, releasing a second ammonia molecule. In the last step of this pathway, sarcosine is hydrolyzed to glycine and formaldehyde, by either sarcosine dehydrogenase or sarcosine oxidase . This suggests potential future directions in the study of these metabolic pathways.
properties
IUPAC Name |
2-[carbamoyl(methyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREKYKXYSQMOIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331408 | |
Record name | Carbamoyl Sarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Carbamoylsarcosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Carbamoylsarcosine | |
CAS RN |
30565-25-4 | |
Record name | 3-Methylhydantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030565254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamoyl Sarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[carbamoyl(methyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLHYDANTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UWG9630LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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